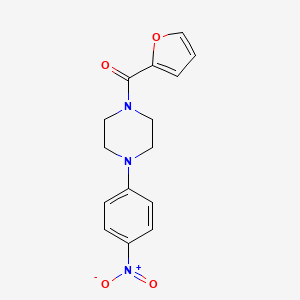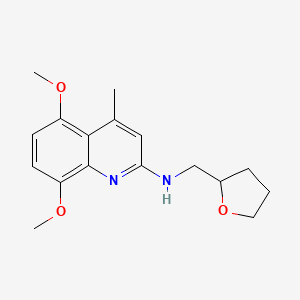
2',4'-dimethyl-N-2-pyrimidinyl-4,5'-bi-1,3-thiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMPT is a chemical compound that has been studied for its potential use in various biological applications. It has been shown to have a wide range of effects on different biological systems, including the nervous system, immune system, and endocrine system. DMPT has been used as a research tool to investigate the mechanisms of action of various biological processes and as a potential therapeutic agent for the treatment of various diseases.
Mechanism of Action
The mechanism of action of DMPT is not fully understood, but it has been shown to affect various biological processes. DMPT has been shown to activate the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of cell growth, proliferation, and survival. DMPT has also been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are involved in the regulation of various biological processes.
Biochemical and physiological effects:
DMPT has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, behavior, and cognition. DMPT has also been shown to modulate the immune system by increasing the production of various cytokines, including interleukin-2 (IL-2) and interferon-gamma (IFN-gamma), which are involved in the regulation of immune responses. DMPT has also been shown to affect the endocrine system by increasing the levels of various hormones, including growth hormone and insulin-like growth factor-1 (IGF-1), which are involved in the regulation of growth and metabolism.
Advantages and Limitations for Lab Experiments
DMPT has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of effects on different biological systems. However, there are also some limitations to its use in lab experiments. DMPT has been shown to be toxic at high concentrations, and its effects on different biological systems can be difficult to interpret due to its broad range of effects.
Future Directions
There are several future directions for the study of DMPT. One area of research is the investigation of its potential therapeutic applications. DMPT has been shown to have potential as a treatment for various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Another area of research is the investigation of its mechanism of action. Despite its wide range of effects on different biological systems, the precise mechanism of action of DMPT is not fully understood. Further research is needed to elucidate its mechanism of action and to identify its molecular targets. Finally, there is a need for the development of new and improved methods for synthesizing and purifying DMPT, as well as for the development of new analogs with improved pharmacological properties.
Synthesis Methods
DMPT can be synthesized using various methods, including the reaction of 2-mercapto-4,5-dimethylthiazole with 2-chloro-4,6-dimethylpyrimidine in the presence of a base such as potassium carbonate. The resulting product can be purified using various techniques, including recrystallization and column chromatography.
Scientific Research Applications
DMPT has been used as a research tool in various biological applications. It has been shown to have a wide range of effects on different biological systems, including the nervous system, immune system, and endocrine system. DMPT has been used to investigate the mechanisms of action of various biological processes, including the regulation of gene expression, cell signaling, and protein synthesis.
properties
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S2.BrH/c1-7-10(19-8(2)15-7)9-6-18-12(16-9)17-11-13-4-3-5-14-11;/h3-6H,1-2H3,(H,13,14,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLMAXASQLYPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=NC=CC=N3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine;hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(benzylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5188018.png)
![cyclohexyl 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5188027.png)
![1-(3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5188030.png)
![5-(4-bromophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5188031.png)

![1-mesityl-5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5188042.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B5188049.png)
![2-[(4-amino-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5188055.png)
![[(4,5-dimethoxy-9,14,15-trioxo-8,16-diazahexacyclo[11.5.2.1~1,8~.0~2,7~.0~12,21~.0~16,19~]henicosa-2,4,6-trien-11-yl)oxy]acetic acid](/img/structure/B5188066.png)
![2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5188074.png)

![1-(hydroxymethyl)-4-(4-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5188081.png)
![(3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5188114.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B5188124.png)